N,N-diethyloctan-1-amine
Description
N,N-Diethyloctan-1-amine (C₁₂H₂₇N) is a secondary amine featuring an eight-carbon alkyl chain (octyl group) and two ethyl substituents bonded to the nitrogen atom. This structure confers unique physicochemical properties, including moderate hydrophobicity, basicity, and steric bulk. It is commonly utilized in organic synthesis as a catalyst, ligand, or intermediate in pharmaceutical and materials research. The compound’s amphiphilic nature allows for applications in surfactant chemistry and drug delivery systems.
Properties
CAS No. |
4088-37-3 |
|---|---|
Molecular Formula |
C12H27N |
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N,N-diethyloctan-1-amine |
InChI |
InChI=1S/C12H27N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-12H2,1-3H3 |
InChI Key |
BVUGARXRRGZONH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CC)CC |
Canonical SMILES |
CCCCCCCCN(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Alkyl Chain and Substituent Variations
The following table compares N,N-diethyloctan-1-amine with amines of varying alkyl chain lengths, substituents, and functional groups:
Key Observations:
- Chain Length : Longer alkyl chains (e.g., octadecan-1-amine in ) increase hydrophobicity and reduce water solubility, making them suitable for lipid-based applications.
- Substituent Effects : Bulky substituents (e.g., octyl in ) enhance steric hindrance, altering reactivity in nucleophilic substitutions.
- Salt Formation : Acetate derivatives (e.g., ) improve water solubility and stability, critical for pharmaceutical formulations.
Comparison with Heterocyclic and Aromatic Amines
Compounds like N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine () and N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate () incorporate aromatic or heterocyclic moieties. These structural differences lead to:
- Electronic Effects : Aromatic rings (e.g., naphthalene in ) enable π-π stacking and enhanced UV absorption, useful in photochemical studies.
- Biological Activity : Heterocyclic amines (e.g., pyrrolidine in ) often exhibit distinct interaction profiles with biological targets, such as enzymes or receptors.
In contrast, this compound lacks aromaticity, making it more suitable for non-polar environments or reactions requiring aliphatic flexibility.
Comparison with Amides and Alkynylamines
- Amides (e.g., N,N-Diethylacetamide ) :
- Reduced basicity due to delocalization of the nitrogen lone pair into the carbonyl group.
- Higher thermal stability, favoring use as solvents (e.g., in polymer chemistry).
- Alkynylamines (e.g., N,N-Dimethylpent-2-en-4-yn-1-amine ) :
- Unsaturated bonds (alkene/alkyne) introduce rigidity and reactivity toward electrophiles.
- Applications in click chemistry or metal-catalyzed cross-couplings.
This compound ’s saturated structure offers predictable reactivity in alkylation and acylation reactions, unlike alkynylamines.
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